PSB-10 hydrochloride

Descripción

Propiedades

IUPAC Name |

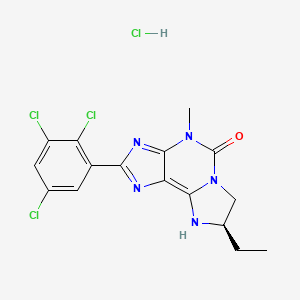

(8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl3N5O.ClH/c1-3-8-6-24-15(20-8)12-14(23(2)16(24)25)22-13(21-12)9-4-7(17)5-10(18)11(9)19;/h4-5,8,20H,3,6H2,1-2H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBFUVHYQGOQSS-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2C(=C3C(=NC(=N3)C4=C(C(=CC(=C4)Cl)Cl)Cl)N(C2=O)C)N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2C(=C3C(=NC(=N3)C4=C(C(=CC(=C4)Cl)Cl)Cl)N(C2=O)C)N1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl4N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028434 | |

| Record name | (8R)-8-Ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-1,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

591771-91-4 | |

| Record name | PSB-10 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591771914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8R)-8-Ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-1,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PSB-10 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2R36CZP9N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular intricacies: A Technical Guide to the Mechanism of Action of PSB-10 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-10 hydrochloride is a potent and highly selective antagonist of the human adenosine A3 receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This technical guide provides an in-depth exploration of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of its engagement with the A3AR signaling cascade. The information herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this important pharmacological tool.

Core Mechanism of Action: Potent and Selective A3 Adenosine Receptor Antagonism

This compound exerts its pharmacological effects primarily through competitive antagonism of the human adenosine A3 receptor (A3AR).[1][2][3] As an antagonist, it binds to the receptor with high affinity, thereby preventing the binding and subsequent signaling of the endogenous agonist, adenosine. Furthermore, several studies have characterized this compound as an inverse agonist, meaning it can reduce the basal, constitutive activity of the A3AR in the absence of an agonist.[2] This dual action makes it a powerful tool for investigating A3AR function and a potential lead compound for therapeutic development.

The selectivity of this compound for the human A3AR over other adenosine receptor subtypes is a key feature, minimizing off-target effects and enabling precise modulation of A3AR-mediated pathways.

Signaling Pathway of A3 Adenosine Receptor Antagonism by this compound

The A3 adenosine receptor is predominantly coupled to the Gi/o family of G proteins. Upon activation by an agonist, A3AR initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of mitogen-activated protein kinase (MAPK) pathways. This compound, by blocking the initial agonist binding, effectively inhibits these downstream signaling events.

References

PSB-10 Hydrochloride: A Technical Guide to its Inverse Agonist Activity at the A3 Adenosine Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-10 hydrochloride is a potent and highly selective inverse agonist for the human adenosine A3 receptor (hA3AR). This technical guide provides an in-depth overview of its pharmacological properties, mechanism of action, and the experimental methodologies used to characterize its activity. Quantitative binding and functional data are presented in structured tables for clarity. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to support further research and drug development efforts involving this compound and the A3 adenosine receptor.

Introduction to this compound

This compound is a non-xanthine derivative belonging to the 2-phenylimidazo[2,1-i]purin-5-one chemical class. It has been identified as a highly potent and selective antagonist at the human A3 adenosine receptor.[1][2] Further pharmacological investigation has revealed that this compound also acts as an inverse agonist, reducing the constitutive, ligand-independent activity of the A3AR.[3][4] This property makes it a valuable tool for studying the physiological and pathophysiological roles of basal A3AR signaling and a potential therapeutic agent for conditions where receptor overactivity is implicated.

Inverse agonism refers to the ability of a ligand to bind to a G protein-coupled receptor (GPCR) and stabilize it in an inactive conformation, thereby reducing its basal signaling activity.[5][6] This is distinct from a neutral antagonist, which binds to the receptor and blocks agonist-induced activity but has no effect on the receptor's constitutive activity.

Mechanism of Action and Signaling Pathways

The A3 adenosine receptor is a member of the G protein-coupled receptor superfamily and primarily couples to the Gi/o family of G proteins.[5][7] Activation of the A3AR by an agonist, such as adenosine, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6][7] Additionally, A3AR activation can trigger other signaling cascades, including the recruitment of β-arrestin.[7][8]

As an inverse agonist, this compound binds to the A3AR and promotes an inactive receptor conformation. This action attenuates the basal, agonist-independent signaling of the receptor. The consequences of this inverse agonism can be observed through various functional assays:

-

[35S]GTPγS Binding Assay: In membrane preparations from cells expressing the A3AR, this compound reduces the basal level of [35S]GTPγS binding to G proteins, indicating a decrease in G protein activation.[2][3][4]

-

cAMP Accumulation Assay: By inhibiting the constitutive activity of the Gi-coupled A3AR, this compound leads to a concentration-dependent increase in intracellular cAMP levels.[7][8]

-

β-Arrestin Recruitment Assay: this compound has been shown to decrease the basal signal in a β-arrestin 2 recruitment assay, indicating its ability to reduce constitutive receptor-effector interactions.[8][9]

The signaling pathway affected by this compound at the A3 adenosine receptor is depicted below.

References

- 1. GloSensor™ cAMP Assay Protocol [worldwide.promega.com]

- 2. resources.revvity.com [resources.revvity.com]

- 3. promega.com [promega.com]

- 4. promega.com [promega.com]

- 5. innoprot.com [innoprot.com]

- 6. Assay-Dependent Inverse Agonism at the A3 Adenosine Receptor: When Neutral Is Not Neutral - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monitoring GPCR-β-arrestin1/2 Interactions in Real Time Living Systems to Accelerate Drug Discovery [jove.com]

- 8. research.vu.nl [research.vu.nl]

- 9. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of PSB-10 Hydrochloride in Pain Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-10 hydrochloride is a potent and highly selective antagonist of the human adenosine A3 receptor (A3AR), also exhibiting properties of an inverse agonist. Its unique pharmacological profile has positioned it as a critical tool for investigating the complex role of A3AR in various physiological and pathological processes, including the modulation of pain. This technical guide provides an in-depth overview of this compound, its mechanism of action in pain pathways, detailed experimental protocols for its investigation, and a summary of its receptor binding affinities. The evidence presented herein highlights the pro-nociceptive effects of A3AR antagonism by this compound, offering a counterpoint to the more widely studied anti-nociceptive effects of A3AR agonists. This guide is intended to equip researchers with the foundational knowledge required to effectively utilize this compound in preclinical pain research.

Introduction to this compound

This compound is a synthetic, non-xanthine derivative that acts as a potent and selective antagonist for the human A3 adenosine receptor (A3AR)[1][2]. It is characterized by a high binding affinity and significant selectivity over other adenosine receptor subtypes, making it an invaluable pharmacological tool for dissecting the specific functions of A3AR.

Chemical Properties

-

IUPAC Name: 8-Ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-7,8-dihydro-1H-imidazo[2,1-i]purin-5(4H)-one hydrochloride

-

CAS Number: 591771-91-4 (hydrochloride)[2]

-

Molecular Formula: C₁₆H₁₄Cl₃N₅O · HCl

-

Molecular Weight: 435.14 g/mol

The Dual Role of the A3 Adenosine Receptor in Pain Pathways

The A3 adenosine receptor, a member of the G protein-coupled receptor (GPCR) superfamily, plays a complex and sometimes contradictory role in the modulation of pain. While many studies have focused on the anti-nociceptive (pain-relieving) effects of A3AR agonists, particularly in models of chronic and neuropathic pain, there is compelling evidence for a pro-nociceptive (pain-promoting) role of this receptor, especially in the context of acute pain and inflammation.

Activation of A3AR has been shown to induce the release of histamine and serotonin from mast cells, contributing to peripheral sensitization and nociception[3]. Conversely, central A3AR activation by agonists has been demonstrated to be analgesic, involving mechanisms such as the enhancement of GABAergic inhibition and the suppression of pro-inflammatory cytokines in the spinal cord[4][5].

This dual functionality underscores the importance of investigating both agonists and antagonists to fully elucidate the therapeutic potential of targeting the A3AR. This compound, as a potent antagonist/inverse agonist, is a key pharmacological agent for probing the pro-nociceptive arm of A3AR signaling.

Mechanism of Action of this compound in Pain

This compound exerts its effects by blocking the activation of the A3 adenosine receptor. As an antagonist, it prevents the endogenous ligand adenosine from binding to and activating the receptor. Furthermore, as an inverse agonist, it can reduce the basal activity of the receptor in the absence of an agonist.

In the context of pain, the pro-nociceptive effect of this compound is consistent with the hypothesis that blocking the A3AR can lead to an increase in pain sensitivity. This is supported by findings where A3AR antagonists have been shown to produce thermal hyperalgesia, an increased sensitivity to painful heat stimuli[1][6].

Signaling Pathways

The A3AR is primarily coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. However, it can also couple to other signaling pathways, including the activation of phospholipase C (PLC) and mitogen-activated protein kinases (MAPKs).

The pro-nociceptive effect of this compound likely involves the blockade of a tonic, inhibitory signal mediated by endogenous adenosine at the A3AR in specific neuronal populations involved in pain processing. By antagonizing this receptor, this compound may disinhibit these pathways, leading to enhanced nociceptive transmission.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Controlling murine and rat chronic pain through A3 adenosine receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of adenosine receptor ligands on inflammatory pain: possible modulation of TRPV1 receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenosine signaling mediate pain transmission in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to PSB-10 Hydrochloride: A Potent and Selective Adenosine A3 Receptor Antagonist/Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PSB-10 hydrochloride, a critical pharmacological tool for studying the human adenosine A3 receptor (A3AR). It details its binding characteristics, mechanism of action, and the experimental protocols used for its characterization.

Introduction

This compound is a potent and highly selective antagonist for the human adenosine A3 receptor (A3AR).[1][2][3] Its high affinity for the human A3AR, coupled with significantly lower affinity for other adenosine receptor subtypes, makes it an invaluable tool for delineating the physiological and pathophysiological roles of this receptor.[1][2][4] Further characterization has revealed that PSB-10 also acts as an inverse agonist, capable of reducing the basal activity of the A3 receptor.[2][4] This dual functionality allows for precise modulation of A3AR-mediated signaling pathways, which are implicated in inflammation, cardioprotection, and cancer.[5][6][7]

Quantitative Data: Binding Affinity and Potency

The selectivity of this compound is demonstrated by its binding affinities (Ki) across various adenosine receptor subtypes and species. Its functional potency as an inverse agonist is quantified by its IC50 value in functional assays.

| Receptor Subtype | Species | Ligand Type | Parameter | Value | Reference |

| A3 | Human | Antagonist | Ki | 0.44 nM | [1][4] |

| A3 | Rat | Antagonist | Ki | >17,000 nM | [2][8] |

| A1 | Human | Antagonist | Ki | 1,700 - 4,100 nM (4.1 µM) | [1][4] |

| A1 | Rat | Antagonist | Ki | 805 nM | [1] |

| A2A | Human | Antagonist | Ki | 2,700 - 3,300 nM (3.3 µM) | [1][4] |

| A2A | Rat | Antagonist | Ki | 6,040 nM | [1] |

| A2B | Human | Antagonist | Ki | 30,000 nM (30 µM) | [1][4] |

| A3 | Human | Inverse Agonist | IC50 | 4.0 nM | [2][4] |

This table summarizes the high selectivity of this compound for the human A3 adenosine receptor, with over 800-fold selectivity compared to other human and rat adenosine receptor subtypes.[1]

Mechanism of Action & Signaling Pathways

The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[5][6][9]

-

As an Antagonist: this compound competitively binds to the A3AR, preventing the endogenous agonist, adenosine, from binding and activating the receptor.

-

As an Inverse Agonist: In systems with constitutive (basal) receptor activity, this compound can bind to the receptor and stabilize it in an inactive conformation, thereby reducing downstream signaling below the basal level.[2][4]

The canonical signaling pathway for A3AR involves:

-

Gi Protein Coupling: Activation of the A3AR by an agonist leads to the activation of Gi proteins. This inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9]

-

Gq Protein Coupling: A3AR can also couple to Gq proteins, activating phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[9]

-

MAPK Pathway Modulation: The A3AR is also involved in modulating the activity of mitogen-activated protein kinases (MAPK), such as ERK1/2.[5][9]

By acting as an antagonist and inverse agonist, this compound effectively blocks or reverses these signaling events.

Experimental Protocols

The following are representative protocols for the in vitro characterization of this compound's interaction with the A3AR.

This assay quantifies the affinity of a test compound (PSB-10) by measuring its ability to displace a known radiolabeled ligand from the receptor.

-

Materials:

-

Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing the recombinant human A3AR.[10]

-

Radioligand: [¹²⁵I]I-AB-MECA (N⁶-(4-amino-3-[¹²⁵I]iodobenzyl)adenosine-5′-(N-methyluronamide)) or a similar high-affinity A3AR agonist/antagonist radioligand.[10]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.[10]

-

Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO), with serial dilutions.

-

Incubation Plates: 96-well polypropylene plates.

-

Filtration System: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: For quantifying radioactivity.

-

-

Procedure:

-

To each well of a 96-well plate, add 50 µL of assay buffer containing increasing concentrations of this compound.

-

Add 50 µL of the radioligand (e.g., [¹²⁵I]I-AB-MECA at a final concentration of ~0.3-0.5 nM).[10]

-

Initiate the binding reaction by adding 100 µL of the cell membrane suspension (typically 20-30 µg of protein per well).[10]

-

Define non-specific binding in separate wells containing a high concentration of a non-radiolabeled A3AR ligand (e.g., 10 µM NECA).

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity trapped on the filters using a gamma or beta counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the PSB-10 concentration. Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

This functional assay measures the activation of G proteins coupled to the receptor. Inverse agonists decrease the basal binding of [³⁵S]GTPγS.

-

Materials:

-

Cell Membranes: Membranes from hA3-CHO cells.[4]

-

Radioligand: [³⁵S]GTPγS (Guanosine 5′-[γ-thio]triphosphate, [³⁵S]-labeled).

-

Assay Buffer: Typically 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 3-10 mM MgCl₂, and 1 mM EDTA.

-

GDP: Guanosine 5'-diphosphate (final concentration ~10-30 µM) is added to facilitate the exchange with [³⁵S]GTPγS upon receptor activation.

-

Test Compound: this compound.

-

-

Procedure:

-

Pre-incubate cell membranes (20-50 µg protein) with the test compound (PSB-10) and GDP in the assay buffer for 15-20 minutes at 30°C.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).

-

Incubate for 60 minutes at 30°C with gentle shaking.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash filters with ice-cold buffer and measure bound radioactivity using a scintillation counter.

-

Data Analysis: An inverse agonist will show a concentration-dependent decrease in basal [³⁵S]GTPγS binding. Plot the percentage of basal binding against the logarithm of the PSB-10 concentration to determine the IC50 value, which represents its potency as an inverse agonist.[4]

-

In Vivo Activity

Preclinical studies in animal models provide insight into the physiological effects of modulating the A3AR. In mice, intraperitoneal (i.p.) administration of this compound at doses of 50-100 mg/kg was observed to dose-dependently decrease hot-plate response latencies, an effect described as producing thermal hyperalgesia.[1]

Conclusion

This compound is a cornerstone pharmacological agent for the study of adenosine A3 receptor function. Its subnanomolar affinity and exceptional selectivity for the human A3AR, combined with its demonstrated inverse agonist activity, provide researchers with a precise tool to investigate A3AR-mediated signaling in both healthy and diseased states. The methodologies outlined in this guide serve as a foundation for the continued characterization and application of this important compound in drug discovery and biomedical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PSB 10 hydrochloride | CAS:591771-91-4 | Potent, highly selective hA3 receptor antagonist/inverse agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. scbt.com [scbt.com]

- 4. PSB-10 - Wikipedia [en.wikipedia.org]

- 5. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine A3 receptor - Wikipedia [en.wikipedia.org]

- 7. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 8. PSB 10 hydrochloride_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 9. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Structure-Activity Relationship of PSB-10 Hydrochloride: A Technical Guide for Drug Development Professionals

An in-depth exploration of the structural determinants for high-affinity and selective antagonism of the human A3 adenosine receptor.

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PSB-10 hydrochloride, a potent and selective antagonist of the human A3 adenosine receptor (hA3AR). This compound, with a Ki value of 0.44 nM for the hA3AR, serves as a critical tool for studying the physiological and pathophysiological roles of this receptor, and as a lead compound for the development of novel therapeutics targeting indications such as inflammation, cancer, and neuropathic pain.[1] This document details the key structural features of the 2-phenylimidazo[2,1-i]purin-5-one scaffold that govern its interaction with the A3AR, supported by quantitative binding and functional data. Detailed experimental protocols for the characterization of A3AR ligands are also provided, alongside visual representations of key concepts to facilitate understanding.

Core Structure and Pharmacological Profile of this compound

This compound is a member of the 2-phenylimidazo[2,1-i]purin-5-one class of compounds.[2] It exhibits high selectivity for the human A3 adenosine receptor over other adenosine receptor subtypes.[1] Furthermore, functional studies have demonstrated that PSB-10 acts as an inverse agonist at the hA3AR, with an IC50 of 4 nM in [35S]GTPγS binding assays.[2] This inverse agonism suggests that PSB-10 can reduce the basal activity of the A3AR, a property that may be advantageous in certain therapeutic contexts.

Table 1: Binding Affinity of this compound at Human and Rat Adenosine Receptors

| Receptor Subtype | Species | Ki (nM) |

| A3 | Human | 0.44 |

| A1 | Human | 1700 |

| A2A | Human | 2700 |

| A2B | Human | 30000 |

| A1 | Rat | 805 |

| A2A | Rat | 6040 |

Data compiled from multiple sources.[1]

Structure-Activity Relationship (SAR) of 2-Phenylimidazo[2,1-i]purin-5-ones

Systematic modifications of the 2-phenylimidazo[2,1-i]purin-5-one scaffold have revealed critical structural determinants for high-affinity and selective binding to the hA3AR. The key regions for modification are the 2-phenyl ring, the N4-position, and the 8-position of the imidazoline ring.

The 2-Phenyl Ring: Halogenation is Key

Substitutions on the 2-phenyl ring have a profound impact on A3AR affinity. While an unsubstituted phenyl ring confers moderate affinity, the introduction of chlorine atoms significantly enhances binding. Specifically, polychlorination is favored over monochlorination for A3AR affinity. The 2,3,5-trichloro substitution pattern, as seen in PSB-10, is optimal for high-affinity binding to the hA3AR. In contrast, monochlorination tends to decrease A3AR affinity while potentially increasing affinity for the A1AR.

The N4-Position: Small Alkyl Groups are Preferred

The substituent at the N4-position of the purine ring system also plays a crucial role in determining receptor affinity and selectivity. Small alkyl groups, such as a methyl group, are well-tolerated and contribute to high A3AR affinity. Increasing the size of the alkyl substituent, for instance to a propyl group, leads to a decrease in A3AR affinity. However, this modification can concurrently enhance affinity for the A1AR, thereby shifting the selectivity profile of the compound.

The 8-Position: Chirality and the Ethyl Group Advantage

One of the most significant findings in the SAR of this chemical series is the dramatic increase in hA3AR affinity upon introduction of an ethyl group at the 8-position of the imidazoline ring. This substitution introduces a chiral center, and the (R)-enantiomer, as found in PSB-10, generally exhibits higher affinity than the (S)-enantiomer. This stereochemical preference highlights a specific and constrained binding pocket for this region of the molecule within the A3AR.

Table 2: Structure-Activity Relationship of Selected 2-Phenylimidazo[2,1-i]purin-5-ones at the Human A3 Adenosine Receptor

| Compound | 2-Phenyl Substitution | N4-Substituent | 8-Substituent | Ki (nM) for hA3AR |

| PSB-10 | 2,3,5-Trichloro | Methyl | (R)-Ethyl | 0.44 |

| Analog 1 | Phenyl | Methyl | (R)-Ethyl | 2.3 |

| Analog 2 | 3,4-Dichloro | Methyl | (R)-Ethyl | 1.5 |

| Analog 3 | 2,3,5-Trichloro | Propyl | (R)-Ethyl | >1000 |

| Analog 4 | 2,3,5-Trichloro | Methyl | H | 120 |

This table summarizes key SAR data points. More extensive data can be found in the primary literature.

Signaling Pathway and Experimental Workflows

The A3 adenosine receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits. The activated Gαi/o subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, PSB-10 is thought to stabilize an inactive conformation of the receptor, thereby reducing its basal signaling activity.

The characterization of compounds like this compound relies on a suite of in vitro assays. The two primary methods are radioligand binding assays to determine affinity and selectivity, and functional assays, such as the [35S]GTPγS binding assay, to assess efficacy (agonist, antagonist, or inverse agonist activity).

Experimental Protocols

Radioligand Displacement Assay for hA3AR

This protocol describes a typical radioligand displacement assay to determine the binding affinity (Ki) of a test compound for the human A3 adenosine receptor.

Materials:

-

Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human A3AR (hA3-CHO).

-

Radioligand: [3H]PSB-11 (a selective hA3AR antagonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA.

-

Test compound (e.g., this compound) at various concentrations.

-

Non-specific binding control: A high concentration of a known A3AR ligand (e.g., 10 µM NECA).

-

96-well filter plates (e.g., GF/C).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the hA3-CHO cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of approximately 15 µg per well.

-

Assay Setup: In a 96-well plate, add the following to a final volume of 100 µL:

-

Assay buffer

-

Test compound at various concentrations (typically in triplicate).

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Radioligand ([3H]PSB-11) at a final concentration of approximately 10 nM.

-

Add the membrane suspension to initiate the binding reaction.

-

-

Incubation: Incubate the plate at 10°C for 240 minutes to reach equilibrium.[3]

-

Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay for hA3AR

This protocol outlines a [35S]GTPγS binding assay to determine the functional activity of a test compound at the hA3AR.

Materials:

-

Cell membranes from hA3-CHO cells.

-

[35S]GTPγS.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 10 mM MgCl2, and 1 mM EDTA.

-

GDP (Guanosine diphosphate).

-

Test compound (e.g., this compound) at various concentrations.

-

Basal control: Assay buffer.

-

Stimulating control (for antagonists): A known A3AR agonist (e.g., IB-MECA).

-

96-well filter plates (e.g., GF/B).

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the hA3-CHO cell membranes on ice and resuspend them in ice-cold assay buffer.

-

Pre-incubation: In a 96-well plate, pre-incubate the membranes with the test compound and GDP (typically 10 µM) in the assay buffer for 30 minutes at 30°C.

-

Initiation of Reaction: Add [35S]GTPγS (typically at a concentration of 0.1-1 nM) to each well to initiate the binding reaction.

-

Incubation: Incubate the plate for an additional 30-60 minutes at 30°C.

-

Filtration: Terminate the reaction by rapid filtration through the 96-well filter plate and wash with ice-cold buffer.

-

Quantification: Dry the filters, add scintillation fluid, and count the radioactivity.

-

Data Analysis: To determine inverse agonist activity, plot the [35S]GTPγS binding against the concentration of the test compound. A decrease in basal [35S]GTPγS binding indicates inverse agonism. To determine antagonist activity, perform the assay in the presence of a fixed concentration of an agonist and varying concentrations of the test compound.

Conclusion

The structure-activity relationship of this compound and its analogs provides a clear roadmap for the design of potent and selective A3 adenosine receptor antagonists and inverse agonists. The key structural motifs for high hA3AR affinity are a polychlorinated 2-phenyl ring, a small alkyl substituent at the N4-position, and an (R)-ethyl group at the 8-position. The detailed experimental protocols provided herein offer a standardized approach for the in vitro characterization of novel compounds targeting the A3AR. This knowledge is invaluable for researchers and drug development professionals seeking to exploit the therapeutic potential of modulating A3 adenosine receptor activity.

References

- 1. A Binding Site Model and Structure-Activity Relationships for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Imidazo[2,1-i]purin-5-ones and Related Tricyclic Water-Soluble Purine Derivatives: Potent A2A- and A3-Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

PSB-10 hydrochloride CAS number and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-10 hydrochloride is a potent and highly selective antagonist of the human adenosine A3 receptor (A3AR), exhibiting sub-nanomolar affinity and demonstrating inverse agonist properties. Its high selectivity over other adenosine receptor subtypes makes it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the A3AR. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental protocols related to this compound, intended to support researchers and drug development professionals in their scientific endeavors.

Chemical Properties

This compound is a synthetic molecule belonging to the class of imidazopurinones. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 591771-91-4 | |

| Molecular Formula | C₁₆H₁₄Cl₃N₅O·HCl | |

| Molecular Weight | 435.14 g/mol | |

| IUPAC Name | 8-Ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-7,8-dihydro-3H-imidazo[2,1-i]purin-5(4H)-one hydrochloride | |

| Solubility | Soluble in DMSO (up to 25 mM) and ethanol (up to 10 mM). | [1] |

| Storage | Desiccate at +4°C for long-term storage. | |

| Purity | Typically ≥98% (HPLC) |

Pharmacological Profile

Mechanism of Action

This compound functions as a potent and selective antagonist of the human adenosine A3 receptor (A3AR). It exhibits high binding affinity for the hA3AR with a reported Ki value of 0.44 nM. Notably, this compound also displays inverse agonist activity, meaning it can reduce the basal, agonist-independent activity of the A3AR. This has been demonstrated in [35S]GTPγS binding assays where it produced a concentration-dependent decrease in basal signaling in hA3-CHO cells with an IC50 of 4 nM.[1]

Selectivity

A key feature of this compound is its high selectivity for the human A3AR over other adenosine receptor subtypes. This selectivity is crucial for elucidating the specific functions of the A3AR without confounding effects from other receptors.

| Receptor Subtype | Ki (nM) | Selectivity (fold vs. hA3AR) |

| Human A3 | 0.44 | - |

| Human A1 | 1700 | >3800 |

| Human A2A | 2700 | >6100 |

| Human A2B | 30000 | >68000 |

| Rat A1 | 805 | >1800 |

| Rat A2A | 6040 | >13700 |

| Rat A3 | >17000 | >38000 |

Data compiled from multiple sources.[2]

Adenosine A3 Receptor Signaling Pathway

The adenosine A3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. As an antagonist and inverse agonist, this compound blocks the binding of adenosine and reduces the basal signaling activity of the A3AR, thereby inhibiting its downstream effects.

Experimental Protocols

The following sections provide representative protocols for key in vitro and in vivo assays used to characterize the activity of this compound. These are generalized procedures and may require optimization for specific experimental conditions.

Radioligand Binding Assay (Competitive)

This protocol describes a method to determine the binding affinity (Ki) of this compound for the human adenosine A3 receptor.

Materials:

-

Membrane preparations from cells expressing the human A3AR (e.g., hA3-CHO cells).

-

Radioligand (e.g., a selective A3AR antagonist like [³H]PSB-11).

-

This compound stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well plates.

-

Filter manifold.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled A3AR ligand (for non-specific binding) or this compound dilution.

-

50 µL of the radioligand at a concentration close to its Kd.

-

100 µL of the membrane preparation (containing a specific amount of protein, e.g., 20-50 µg).

-

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a filter manifold.

-

Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 4 mL).

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay (Inverse Agonism)

This protocol is designed to measure the inverse agonist activity of this compound at the human A3AR.

Materials:

-

Membrane preparations from hA3-CHO cells.

-

[³⁵S]GTPγS.

-

GDP.

-

This compound stock solution.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GTPγS (non-radiolabeled, for non-specific binding).

-

Other materials as in the radioligand binding assay.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer or this compound dilution.

-

25 µL of membrane preparation.

-

25 µL of a solution containing GDP (final concentration typically 1-10 µM).

-

-

Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS (final concentration typically 0.1-0.5 nM). For non-specific binding, also add a high concentration of non-radiolabeled GTPγS.

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the reaction and process the samples as described in the radioligand binding assay (filtration, washing, and scintillation counting).

-

Calculate the specific [³⁵S]GTPγS binding.

-

Plot the specific binding against the concentration of this compound to determine its effect on basal G-protein activation and calculate the IC50 for inverse agonism.

In Vivo Thermal Hyperalgesia (Hot Plate Test)

This protocol describes a method to assess the in vivo effect of this compound on nociception in mice. This compound has been reported to produce thermal hyperalgesia.

Animals:

-

Male CD-1 mice (or other suitable strain), 20-25 g.

Apparatus:

-

Hot plate apparatus with adjustable temperature control.

Procedure:

-

Acclimatize the mice to the experimental room for at least 1 hour before testing.

-

Determine the baseline latency for each mouse by placing it on the hot plate (maintained at a constant temperature, e.g., 52-55°C) and recording the time until a nociceptive response is observed (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.[3][4]

-

Administer this compound (e.g., 50-100 mg/kg, intraperitoneally) or vehicle control to the mice.[2]

-

At various time points after administration (e.g., 15, 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency.

-

A significant decrease in the response latency compared to the baseline and the vehicle-treated group indicates thermal hyperalgesia.

-

Data can be expressed as the raw latency time or as a percentage of the maximum possible effect (%MPE).

Stability and Storage

For optimal long-term stability, this compound should be stored as a solid, desiccated at +4°C. Stock solutions are typically prepared in DMSO or ethanol and can be stored at -20°C for several months.[1] It is recommended to prepare fresh working solutions from the stock on the day of the experiment. As with many chlorinated aromatic compounds, prolonged exposure to light and extreme pH conditions should be avoided to prevent potential degradation. Formal stability studies detailing degradation pathways under various stress conditions (hydrolysis, oxidation, photolysis) are not extensively published in the public domain and would require specific analytical investigation.

Conclusion

This compound is a powerful and selective research tool for investigating the pharmacology of the human adenosine A3 receptor. Its antagonist and inverse agonist properties, combined with its high selectivity, allow for precise interrogation of A3AR-mediated signaling pathways in both in vitro and in vivo models. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound effectively in their studies. As with any pharmacological agent, careful experimental design and optimization are crucial for obtaining reliable and reproducible results.

References

PSB-10 Hydrochloride: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-10 hydrochloride is a potent and highly selective antagonist of the human adenosine A3 receptor (A3AR), a G protein-coupled receptor implicated in a variety of physiological and pathological processes within the central nervous system (CNS).[1][2][3] Its high affinity and selectivity make it an invaluable tool for elucidating the role of the A3AR in neuronal signaling, neuroinflammation, and the pathogenesis of neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its use in neuroscience research, and its emerging therapeutic potential.

Introduction to this compound

This compound is a non-xanthine derivative that acts as a competitive antagonist and inverse agonist at the human A3 adenosine receptor.[2][3] Its chemical structure confers high potency and remarkable selectivity for the human A3AR over other adenosine receptor subtypes (A1, A2A, and A2B), making it a preferred pharmacological tool for in vitro and in vivo studies.[1][2][3] Research utilizing this compound and other A3AR antagonists has shed light on the multifaceted role of this receptor in the brain, including its involvement in pain perception, neuroprotection against ischemic injury, and the modulation of inflammatory responses.[1][4]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by blocking the binding of the endogenous agonist adenosine to the A3AR. As an inverse agonist, it can also reduce the basal activity of the receptor. The A3AR is primarily coupled to Gi/o and Gq proteins, and its activation (or inhibition by antagonists like PSB-10) modulates several downstream signaling cascades.

The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, A3AR modulation can influence the activity of mitogen-activated protein kinase (MAPK) pathways and phospholipase C (PLC), which in turn affects intracellular calcium concentrations and protein kinase C (PKC) activity.

Signaling Pathway of the A3 Adenosine Receptor

Caption: A3 Adenosine Receptor Signaling Pathways.

Quantitative Data

The binding affinity and selectivity of this compound have been characterized in various studies. The following tables summarize key quantitative data.

Table 1: Binding Affinity (Ki) of this compound for Human Adenosine Receptors

| Receptor Subtype | Ki (nM) | Reference |

| Human A3 | 0.44 | [1][2][3] |

| Human A1 | 1700 | [1] |

| Human A2A | 2700 | [1] |

| Human A2B | 30000 | [1] |

Table 2: Binding Affinity (Ki) of this compound for Rat Adenosine Receptors

| Receptor Subtype | Ki (nM) | Reference |

| Rat A1 | 805 | [1] |

| Rat A2A | 6040 | [1] |

Table 3: Functional Activity of this compound

| Assay | Activity | IC50 (nM) | Cell Line | Reference |

| [35S]GTPγS Binding | Inverse Agonist | 4 | hA3-CHO | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Radioligand Binding Assay (Competition Assay)

This protocol is used to determine the binding affinity (Ki) of this compound for the A3AR.

Materials:

-

Cell membranes expressing the human A3 adenosine receptor (e.g., from CHO or HEK293 cells)

-

This compound

-

Radioligand: [125I]I-AB-MECA (N6-(4-Amino-3-[125I]iodobenzyl)adenosine-5′-N-methyluronamide)

-

Non-specific binding control: 2-Chloro-N6-(3-iodobenzyl)adenosine-5'-N-methyluronamide (Cl-IB-MECA) or NECA (10 µM)

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4

-

Wash buffer: 50 mM Tris-HCl, pH 7.4

-

GF/B glass fiber filters, pre-soaked in 0.5% polyethylenimine (PEI)

-

Scintillation cocktail

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of binding buffer (for total binding) or 100 µM NECA (for non-specific binding) or this compound at various concentrations.

-

50 µL of [125I]I-AB-MECA (final concentration ~0.1 nM).

-

100 µL of cell membrane suspension.

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the pre-soaked GF/B filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay is used to determine the inverse agonist activity of this compound.

Materials:

-

Cell membranes from hA3-CHO cells

-

This compound

-

Adenosine deaminase (ADA)

-

GTPγS, [35S] (~1250 Ci/mmol)

-

GDP

-

Assay buffer: 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4

-

Non-specific binding control: unlabeled GTPγS (10 µM)

Procedure:

-

Pre-treat the membrane preparation with ADA (2 U/mL) for 30 minutes at 30°C to degrade endogenous adenosine.

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer or this compound at various concentrations.

-

20 µL of GDP (final concentration 10 µM).

-

10 µL of [35S]GTPγS (final concentration 0.1 nM).

-

20 µL of membrane suspension.

-

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Terminate the reaction by rapid filtration through GF/B filters.

-

Wash the filters with ice-cold wash buffer.

-

Measure the filter-bound radioactivity by scintillation counting.

-

Determine the effect of this compound on basal [35S]GTPγS binding to assess its inverse agonist activity.

In Vivo Assessment of Thermal Hyperalgesia (Hot Plate Test)

This experiment evaluates the in vivo effect of this compound on nociception.

Materials:

-

Male Swiss albino mice (20-25 g)

-

This compound

-

Vehicle (e.g., saline, DMSO)

-

Hot plate apparatus (Ugo Basile, Italy)

Procedure:

-

Dissolve this compound in the appropriate vehicle.

-

Administer this compound (e.g., 50-100 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

At various time points after injection (e.g., 15, 30, 60 minutes), place each mouse individually on the hot plate, maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Record the latency time for the mouse to exhibit a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.

-

A decrease in paw withdrawal latency compared to the vehicle-treated group indicates a hyperalgesic effect.

Experimental and Logical Workflows

The characterization of a selective A3AR antagonist like this compound typically follows a structured workflow, from initial in vitro screening to in vivo functional assessment.

Experimental Workflow for Characterizing this compound

Caption: Typical workflow for characterizing this compound.

Applications in Neuroscience Research

The high selectivity of this compound makes it a critical tool for investigating the role of the A3AR in various neurological processes and diseases.

Neuroprotection

Studies have shown that A3AR antagonists can be neuroprotective in models of cerebral ischemia.[4] By blocking the A3AR, these antagonists can delay anoxic depolarization and reduce neuronal damage following oxygen and glucose deprivation.[4] This suggests a potential therapeutic role for A3AR antagonists in stroke and other ischemic brain injuries.

Neuroinflammation

The A3AR is expressed on immune cells, including microglia, and its modulation can impact neuroinflammatory processes. A3AR antagonists are being investigated for their potential to mitigate neuroinflammation in conditions such as Alzheimer's disease and Parkinson's disease. The anti-inflammatory effects may be mediated by the modulation of cytokine release, such as TNF-α and IL-10.

Anti-inflammatory Signaling of A3AR Antagonism

Caption: A3AR antagonism and its anti-inflammatory effects.

Pain and Nociception

This compound has been shown to produce thermal hyperalgesia in mice, suggesting an anti-nociceptive role for the A3AR.[1][2][3] This makes A3AR antagonists like PSB-10 valuable for studying the complex role of adenosine in pain pathways.

Conclusion

This compound is a powerful and selective research tool for investigating the function of the A3 adenosine receptor in the nervous system. Its well-characterized pharmacological profile, combined with its demonstrated effects in various in vitro and in vivo models, provides a solid foundation for further exploration of the A3AR as a therapeutic target in a range of neurological disorders. This guide provides the essential information and protocols for researchers to effectively utilize this compound in their neuroscience research endeavors.

References

- 1. Adenosine and Inflammation: Here, There and Everywhere - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological characterization of DPTN and other selective A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

PSB-10 Hydrochloride: A Deep Dive into its High Selectivity for the Human A3 Adenosine Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

PSB-10 hydrochloride is a potent and highly selective antagonist for the human A3 adenosine receptor (A3AR), a G protein-coupled receptor implicated in various physiological and pathological processes, including inflammation, cancer, and cardiac function.[1][2][3][4] Its remarkable selectivity makes it an invaluable tool for researchers studying the specific roles of the A3AR and a promising lead compound in drug discovery programs. This technical guide provides a comprehensive overview of the selectivity profile of PSB-10, detailed experimental methodologies for its characterization, and a visualization of the associated signaling pathways.

Quantitative Selectivity Profile

This compound exhibits a sub-nanomolar binding affinity for the human A3AR, with significantly lower affinity for other human adenosine receptor subtypes. This high selectivity is crucial for minimizing off-target effects and ensuring that observed biological activities are mediated specifically through the A3AR. The table below summarizes the binding affinities (Ki) of PSB-10 for human adenosine receptors.

| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. A3AR |

| Human A3AR | 0.44 nM[1][2][4] | - |

| Human A1AR | 4.1 µM[1][3] | >9300-fold |

| Human A2AAR | 3.3 µM[1][3] | >7500-fold |

| Human A2BAR | 30 µM[1][2][3] | >68000-fold |

Note: Ki values can vary slightly between different studies and experimental conditions.

In addition to its high binding affinity, PSB-10 also demonstrates functional activity as an inverse agonist at the human A3AR. In a [35S]GTPγS binding assay, PSB-10 was shown to have an IC50 value of 4 nM, indicating its ability to reduce the basal activity of the receptor.[1][3][4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity and functional activity of this compound.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of PSB-10 at human adenosine receptor subtypes.

Materials:

-

Membrane preparations from cells stably expressing the human A1, A2A, A2B, or A3 adenosine receptors.

-

Radioligand specific for each receptor subtype (e.g., [3H]PSB-11 for A3AR).[5]

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a non-labeled standard antagonist).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membrane preparations with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

Allow the binding to reach equilibrium (incubation time and temperature will vary depending on the receptor subtype and radioligand).

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (the concentration of PSB-10 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on G protein activation.

Objective: To determine the functional potency (IC50) of PSB-10 as an inverse agonist at the human A3AR.

Materials:

-

Membrane preparations from cells expressing the human A3AR.

-

[35S]GTPγS.

-

This compound.

-

GTPγS binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 mM DTT).[6][7]

-

GDP.

-

Non-specific binding control (e.g., a high concentration of unlabeled GTPγS).

Procedure:

-

Pre-incubate the cell membranes with varying concentrations of this compound in the binding buffer containing GDP.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate for a defined period to allow for G protein activation and binding of [35S]GTPγS.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

Analyze the data to determine the IC50 value of PSB-10 for the inhibition of basal [35S]GTPγS binding.

Signaling Pathways and Experimental Visualization

The following diagrams, generated using Graphviz, illustrate the A3AR signaling pathway and a typical experimental workflow for determining receptor selectivity.

Caption: A3 Adenosine Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

References

- 1. PSB 10 hydrochloride | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PSB-10 - Wikipedia [en.wikipedia.org]

- 4. PSB 10 hydrochloride | CAS:591771-91-4 | Potent, highly selective hA3 receptor antagonist/inverse agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. A Binding Kinetics Study of Human Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Dual-Acting A3 Adenosine Receptor Positive Allosteric Modulators That Preferentially Enhance Adenosine-Induced Gαi3 and GαoA Isoprotein Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: In Vitro Characterization of PSB-10 Hydrochloride, a Potent and Selective Human Adenosine A3 Receptor Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

PSB-10 hydrochloride is a potent and highly selective antagonist for the human adenosine A3 receptor (A3AR), a G protein-coupled receptor (GPCR) implicated in various physiological and pathophysiological processes.[1][2] It also exhibits inverse agonist activity.[3][4] With a high affinity for the human A3AR, this compound is a valuable pharmacological tool for studying the receptor's role in inflammation, cancer, and cardiovascular diseases. These application notes provide detailed protocols for the in vitro characterization of this compound, including cell culture, membrane preparation, radioligand binding assays, and functional [³⁵S]GTPγS binding assays.

Mechanism of Action

This compound acts as a competitive antagonist at the human A3 adenosine receptor.[4] As an inverse agonist, it can also reduce the basal activity of the receptor.[3][4] The A3AR primarily couples to the Gi/o family of G proteins. Upon agonist binding, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] The receptor can also signal through phospholipase C (PLC) and mitogen-activated protein kinase (MAPK) pathways.[6] this compound blocks these signaling cascades by preventing agonist binding and reducing constitutive receptor activity.

A3 Adenosine Receptor Signaling Pathway

Caption: A3 Adenosine Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the binding affinity and functional potency of this compound for various adenosine receptors.

| Receptor | Species | Assay Type | Parameter | Value | Reference |

| A3 | Human | Binding | Ki | 0.44 nM | |

| A1 | Human | Binding | Ki | 1700 nM | |

| A2A | Human | Binding | Ki | 2700 nM | |

| A2B | Human | Binding | Ki | 30000 nM | |

| A1 | Rat | Binding | Ki | 805 nM | |

| A2A | Rat | Binding | Ki | 6040 nM | |

| A3 | Human | [³⁵S]GTPγS | IC50 | 4 nM | [3] |

Experimental Protocols

Cell Culture of hA3-CHO Cells

This protocol describes the culture of Chinese Hamster Ovary (CHO) cells stably expressing the human A3 adenosine receptor (hA3-CHO).

Materials:

-

hA3-CHO cells

-

DMEM/F-12 culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Geneticin (G418)

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

CO₂ incubator, 37°C, 5% CO₂

-

Culture flasks and plates

Procedure:

-

Culture hA3-CHO cells in DMEM/F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic such as 500 µg/mL Geneticin (G418).

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

-

For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in fresh culture medium and seed them into new flasks at a suitable density.

-

Change the medium every 2-3 days.

Membrane Preparation from hA3-CHO Cells

This protocol outlines the preparation of cell membranes for use in binding and functional assays.

Materials:

-

Cultured hA3-CHO cells

-

Membrane Preparation Buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, protease inhibitor cocktail)

-

Dounce homogenizer or sonicator

-

High-speed centrifuge

Procedure:

-

Harvest the hA3-CHO cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.

-

Homogenize the cells using a Dounce homogenizer or sonicator on ice.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Store the membrane preparations in aliquots at -80°C.

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the human A3AR using a competition binding assay.

Caption: Radioligand Binding Assay Workflow.

Materials:

-

hA3-CHO cell membranes

-

Radioligand (e.g., [¹²⁵I]AB-MECA)

-

This compound

-

Assay Buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase)

-

Non-specific binding control (e.g., 10 µM NECA)

-

96-well plates

-

Filter plates (e.g., GF/B)

-

Scintillation counter

Procedure:

-

In a 96-well plate, add the assay buffer, hA3-CHO membranes (10-20 µg protein/well), and varying concentrations of this compound.

-

For total binding, add vehicle instead of PSB-10. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM NECA).

-

Add the radioligand (e.g., [¹²⁵I]AB-MECA) at a concentration close to its Kd value.

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through a filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Binding Assay

This assay measures the ability of this compound to act as an inverse agonist by quantifying its effect on basal and agonist-stimulated [³⁵S]GTPγS binding.

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Materials:

-

hA3-CHO cell membranes

-

[³⁵S]GTPγS

-

Guanosine 5'-diphosphate (GDP)

-

This compound

-

A3AR agonist (e.g., IB-MECA)

-

Assay Buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase)

-

Non-specific binding control (e.g., 10 µM GTPγS)

-

96-well plates

-

Filter plates (e.g., GF/B)

-

Scintillation counter

Procedure:

-

In a 96-well plate, add the assay buffer, hA3-CHO membranes (5-10 µg protein/well), and GDP (typically 1-10 µM).

-

Add varying concentrations of this compound. For agonist stimulation, a fixed concentration of an A3AR agonist can be added.

-

For basal activity, add vehicle. For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.1-0.5 nM).

-

Incubate the plate at 30°C for 30-60 minutes.

-

Terminate the reaction by rapid filtration through a filter plate.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter plate and measure the radioactivity using a scintillation counter.

-

Calculate the specific [³⁵S]GTPγS binding.

-

Determine the IC₅₀ value for the inverse agonistic effect of this compound by plotting the percent inhibition of basal or agonist-stimulated [³⁵S]GTPγS binding against the concentration of PSB-10.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound as a human adenosine A3 receptor antagonist and inverse agonist. Accurate determination of its binding affinity and functional potency is crucial for its application in pharmacological research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assay: Binding Assay: Membranes were prepared from CHO cells expressing human S1P1. Cells were dissociated in buffer containing 20 mM HEPES, pH 7.5, ... - ChEMBL [ebi.ac.uk]

- 5. innoprot.com [innoprot.com]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols: Using PSB-10 Hydrochloride in Animal Models of Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSB-10 hydrochloride is a potent and highly selective antagonist of the human adenosine A3 receptor (hA3AR), also exhibiting inverse agonist properties.[1][2] While initially investigated for various therapeutic applications, its role in pain modulation is complex and appears to be model-dependent. Notably, in some preclinical models, this compound has been shown to produce thermal hyperalgesia, an increased sensitivity to noxious heat.[3][4] This characteristic makes it a valuable pharmacological tool for researchers studying the mechanisms of pain, particularly the role of the adenosine A3 receptor in nociceptive signaling pathways.

These application notes provide an overview of the use of this compound in animal models of pain, with a focus on inducing and measuring hyperalgesia. The included protocols are based on published literature and standard laboratory practices.

Data Presentation

Table 1: Receptor Binding Affinity and Potency of PSB-10

| Receptor Subtype | Organism | Kᵢ (nM) | IC₅₀ (nM) | Selectivity (fold vs. hA₃) |

| A₃ | Human | 0.44 [1][2][3] | 4 ([³⁵S]GTPγS) [1][2] | - |

| A₁ | Human | 1700[3] | - | >3800[2] |

| A₂ₐ | Human | 2700[3] | - | >6100[3] |

| A₂ₑ | Human | 30000[3] | - | >68000[3] |

| A₁ | Rat | 805[3] | - | >1800[3] |

| A₂ₐ | Rat | 6040[3] | - | >13700[3] |

| A₃ | Rat | >17000[2][5] | - | >38600[2][5] |

Table 2: In Vivo Effects of this compound in Pain Models

| Animal Model | Species | Administration Route | Dose Range | Observed Effect | Pain Assessment Method |

| Thermal Pain | Mouse | Intraperitoneal (i.p.) | 50-100 mg/kg[3] | Dose-dependent decrease in hot-plate latency (thermal hyperalgesia) | Hot-Plate Test[3] |

| Inflammatory Pain | Mouse | Not Specified | Not Specified | Attenuation of the second (inflammatory) phase | Formalin Test |

Signaling Pathways

The precise mechanism by which A3 receptor antagonism leads to hyperalgesia is still under investigation. However, it is known that A3 receptors are G protein-coupled receptors, primarily coupling to Gᵢ/₀ proteins. This interaction typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The downstream consequences of this in nociceptive neurons are complex and may involve modulation of ion channel activity and neurotransmitter release.

Caption: Adenosine A3 receptor signaling pathway.

Experimental Protocols

Experimental Workflow: Induction and Assessment of Thermal Hyperalgesia

Caption: General workflow for hyperalgesia studies.

Protocol 1: Induction of Thermal Hyperalgesia using the Hot-Plate Test

Objective: To assess the hyperalgesic effects of this compound by measuring the latency of a nociceptive response to a thermal stimulus.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, DMSO, or a mixture of Tween 80, ethanol, and saline. The appropriate vehicle should be determined based on solubility and tolerability studies).

-

Hot-plate apparatus (e.g., Ugo Basile)

-

Animal enclosure for observation

-

Male CD-1 or C57BL/6 mice (8-10 weeks old)

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Animal Acclimatization:

-

House the mice in a temperature and light-controlled environment with ad libitum access to food and water.

-

On the day of the experiment, transfer the mice to the testing room and allow them to acclimatize for at least 30-60 minutes before testing.

-

-

Baseline Measurement:

-

Set the hot-plate temperature to a constant, noxious temperature (e.g., 52 ± 0.5°C or 55 ± 0.5°C).

-

Gently place a mouse on the hot-plate surface and immediately start a timer.

-

Observe the mouse for nociceptive responses, such as paw licking, shaking, or jumping.

-

Stop the timer at the first sign of a hind paw response (paw withdrawal latency).

-

To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds). If the mouse does not respond within this time, remove it from the plate and assign the cut-off time as its latency.

-

Allow the mouse to rest before any subsequent measurements.

-

-

Drug Administration:

-

Prepare a solution of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 50 and 100 mg/kg).

-

Administer the this compound solution or vehicle control via intraperitoneal (i.p.) injection. The injection volume should be consistent across all animals (e.g., 10 ml/kg).

-

-

Post-Treatment Measurement:

-

At predetermined time points after injection (e.g., 15, 30, 60, and 90 minutes), repeat the hot-plate test as described in step 2.

-

Record the paw withdrawal latency for each mouse at each time point.

-

-

Data Analysis:

-

Calculate the mean ± SEM for the paw withdrawal latencies for each treatment group at each time point.

-

A significant decrease in paw withdrawal latency compared to the vehicle-treated group indicates thermal hyperalgesia.

-

Statistical analysis can be performed using a two-way ANOVA with post-hoc tests to compare treatment groups over time.

-

Protocol 2: Assessment of this compound in the Formalin Test

Objective: To evaluate the effect of this compound on nociceptive and inflammatory pain using the formalin test.

Materials:

-

This compound

-

Vehicle

-

Formalin solution (e.g., 1-5% in saline)

-

Observation chambers with mirrors for unobstructed viewing of the paws

-

Male Swiss Webster or similar strain of mice (8-10 weeks old)

-

Syringes and needles for i.p. and intraplantar (i.pl.) injections

Procedure:

-

Animal Acclimatization and Drug Administration:

-

Acclimatize the mice to the observation chambers for at least 30 minutes before the experiment.

-

Administer this compound or vehicle via i.p. injection at a predetermined time before the formalin injection (e.g., 30 minutes prior).

-

-

Formalin Injection:

-

Gently restrain the mouse and inject a small volume (e.g., 20 µl) of formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.

-

-

Observation and Scoring:

-

Immediately after the formalin injection, return the mouse to the observation chamber and start a timer.

-

Observe the animal's behavior and record the cumulative time spent licking or biting the injected paw.

-

The observation period is typically divided into two phases:

-

Phase 1 (Early/Neurogenic Phase): 0-5 minutes post-injection. This phase reflects the direct activation of nociceptors.

-

Phase 2 (Late/Inflammatory Phase): 15-30 minutes post-injection. This phase is associated with an inflammatory response and central sensitization.

-

-

-

Data Analysis:

-

Calculate the total time spent licking/biting in each phase for each animal.

-

Compare the mean licking/biting time between the this compound-treated groups and the vehicle control group for each phase using a one-way ANOVA followed by an appropriate post-hoc test.

-

A significant reduction in the licking/biting time in either phase indicates an antinociceptive or anti-inflammatory effect, respectively.

-

Pharmacokinetics

Currently, there is limited publicly available information on the detailed pharmacokinetics (absorption, distribution, metabolism, and excretion) and bioavailability of this compound. Researchers should consider conducting preliminary pharmacokinetic studies to determine the optimal dosing regimen and to better interpret the pharmacodynamic results in their specific animal models.

Conclusion